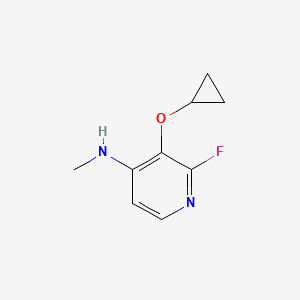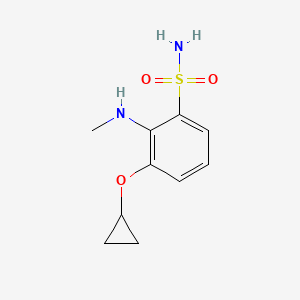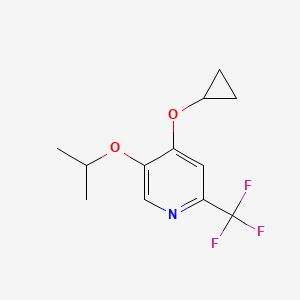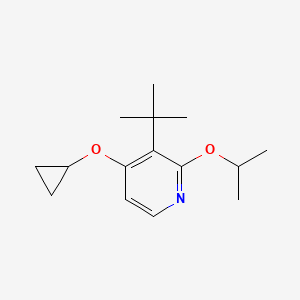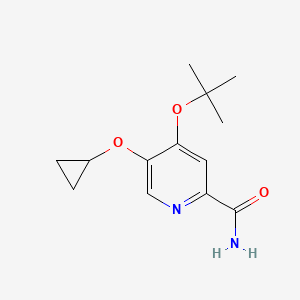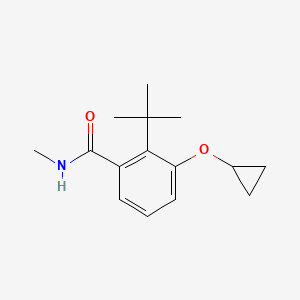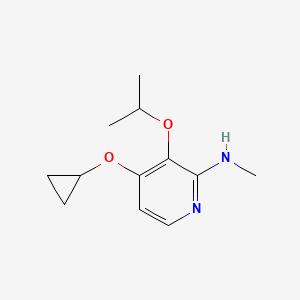
2-Tert-butoxy-4-cyclopropoxy-1-isopropoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butoxy-4-cyclopropoxy-1-isopropoxybenzene is an organic compound with the molecular formula C16H24O3 and a molecular weight of 264.36 g/mol . This compound is characterized by the presence of tert-butoxy, cyclopropoxy, and isopropoxy groups attached to a benzene ring, making it a unique and interesting molecule for various chemical studies.
Métodos De Preparación
The synthesis of 2-Tert-butoxy-4-cyclopropoxy-1-isopropoxybenzene typically involves multiple steps, including the introduction of tert-butoxy, cyclopropoxy, and isopropoxy groups to the benzene ring. The specific synthetic routes and reaction conditions can vary, but generally involve the following steps:
Formation of tert-butoxybenzene: This can be achieved by reacting benzene with tert-butyl alcohol in the presence of an acid catalyst.
Introduction of cyclopropoxy group: This step involves the reaction of tert-butoxybenzene with cyclopropyl bromide in the presence of a base such as sodium hydride.
Introduction of isopropoxy group: Finally, the compound is reacted with isopropyl bromide in the presence of a base to introduce the isopropoxy group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
2-Tert-butoxy-4-cyclopropoxy-1-isopropoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butoxy, cyclopropoxy, or isopropoxy groups are replaced by other functional groups. Common reagents for these reactions include halides and bases.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Tert-butoxy-4-cyclopropoxy-1-isopropoxybenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Tert-butoxy-4-cyclopropoxy-1-isopropoxybenzene involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
2-Tert-butoxy-4-cyclopropoxy-1-isopropoxybenzene can be compared with other similar compounds, such as:
2-Tert-butoxy-4-cyclopropoxy-1-methoxybenzene: This compound has a methoxy group instead of an isopropoxy group, which can affect its reactivity and applications.
2-Tert-butoxy-4-cyclopropoxy-1-ethoxybenzene: This compound has an ethoxy group instead of an isopropoxy group, leading to differences in its chemical properties and uses.
2-Tert-butoxy-4-cyclopropoxy-1-propoxybenzene: This compound has a propoxy group instead of an isopropoxy group, which can influence its behavior in chemical reactions and applications.
Propiedades
Fórmula molecular |
C16H24O3 |
|---|---|
Peso molecular |
264.36 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]-1-propan-2-yloxybenzene |
InChI |
InChI=1S/C16H24O3/c1-11(2)17-14-9-8-13(18-12-6-7-12)10-15(14)19-16(3,4)5/h8-12H,6-7H2,1-5H3 |
Clave InChI |
LXUNVYLCMQYHLV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=C(C=C1)OC2CC2)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


